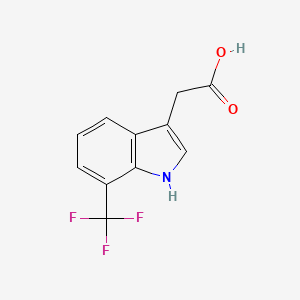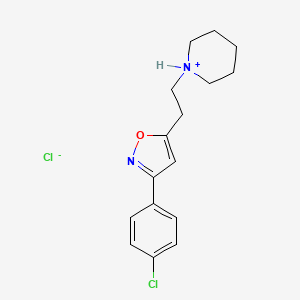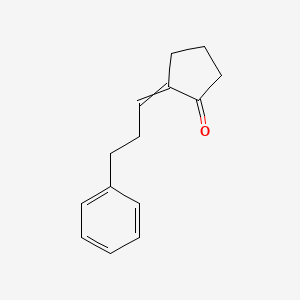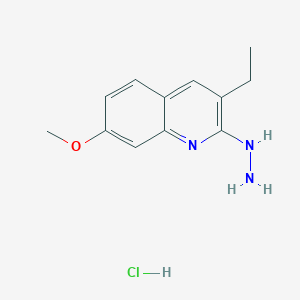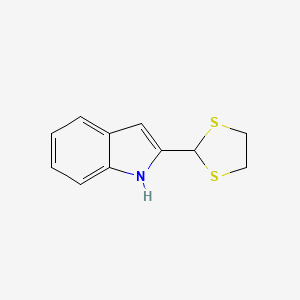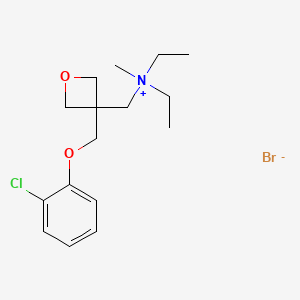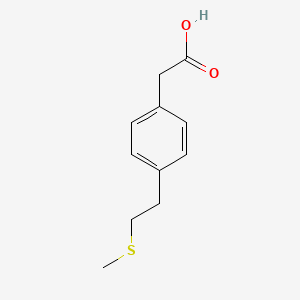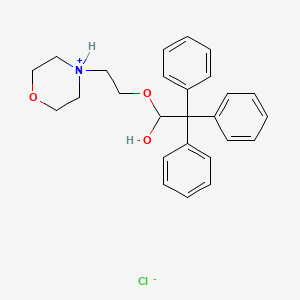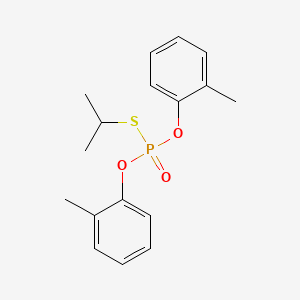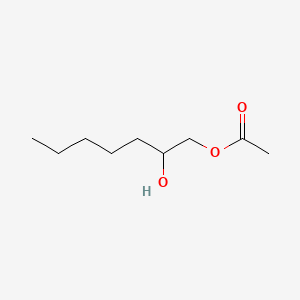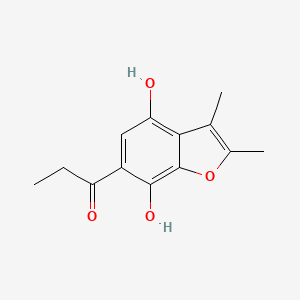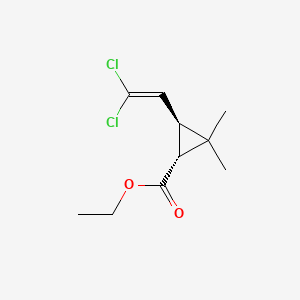![molecular formula C14H24N4 B13750492 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the family of azepines Azepines are seven-membered rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with various carbonyl compounds. One common method includes the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using microwave-assisted methods or conventional heating methods . Another method involves the reaction of 5-aminopyrazoles with ethyl levulinate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and l-proline as a catalyst suggests that scalable and efficient production methods could be developed based on these laboratory techniques.
Types of Reactions:
Oxidation: Pyrazolo[3,4-b]azepines can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atom, can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazolo[3,4-b]azepine derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They have shown potential as inhibitors of various enzymes and biological pathways.
Industry: Their unique structural properties make them useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Dipyrazolo[3,4-b4’,3’-f]azepines: These compounds have two pyrazole rings fused to an azepine ring.
Dithieno[2,3-b3’,2’-f]azepines: These compounds contain thiophene rings fused to an azepine ring.
Uniqueness: Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of a nitrogen atom in the seven-membered ring. This structure imparts distinct chemical and biological properties, making them valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H24N4 |
|---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpiperidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-10-6-4-8-12(17)13-11-7-3-5-9-15-14(11)18(2)16-13/h12,15H,3-10H2,1-2H3 |
InChI Key |
QHJFIGAGCJJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=NN(C3=C2CCCCN3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


